1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups
Preparation Methods
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 1,5-dimethyl-2-phenyl-4-amino-1,2-dihydro-3H-pyrazol-3-one with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
- 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-{[(2-methylbenzylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-{[(3-methylbenzylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
These compounds share a similar pyrazolone core but differ in the substituents attached to the core, which can influence their chemical and biological properties .
Biological Activity
1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.
Chemical Structure
The compound has a complex structure characterized by a pyrazole ring and various substituents that may contribute to its biological activity. The molecular formula is C21H23N3O4, and it features a dihydropyrazolone moiety that is often associated with pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. A study demonstrated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that this pyrazole derivative can scavenge free radicals effectively. The results indicate a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 45 |
ABTS Assay | 30 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cultured cancer cells .
Case Studies
A detailed case study involving the synthesis and biological evaluation of this compound was conducted by researchers who aimed to explore its potential as an antimicrobial agent. The study involved:
- Synthesis : The compound was synthesized using a one-pot reaction involving 4-aminoantipyrine and 3,4,5-trimethoxybenzaldehyde under reflux conditions.
- Biological Testing : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and antioxidant activities.
- Results : The findings confirmed the compound's efficacy against several pathogens and highlighted its potential as an antioxidant.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(2,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-18(27-4)19(28-5)12-17(15)26-3/h6-13H,1-5H3 |
InChI Key |
GDDAATZSEPBNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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